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Compound of Interest

Compound Name: DRP1i27

Cat. No.: B12396276 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing DRP1i27, a novel and

specific inhibitor of Dynamin-related protein 1 (Drp1), in the study of metabolic disorders. The

following protocols are based on established methodologies and have been adapted for the

investigation of DRP1i27's effects on cellular and in vivo models of metabolic disease.

Introduction to DRP1 and its Role in Metabolic
Disorders
Dynamin-related protein 1 (Drp1) is a GTPase that plays a critical role in mitochondrial and

peroxisomal fission. The dynamic balance between mitochondrial fission and fusion is essential

for maintaining mitochondrial quality control, cellular metabolism, and overall homeostasis. In

metabolic disorders such as obesity and type 2 diabetes, excessive mitochondrial fission, often

mediated by hyperactivation of Drp1, has been linked to mitochondrial dysfunction, insulin

resistance, and inflammation.[1][2] Dysfunctional adipose tissue, a key player in metabolic

diseases, exhibits altered mitochondrial dynamics.[3][4] Inhibition of Drp1, therefore, presents a

promising therapeutic strategy to restore mitochondrial function and improve metabolic health.

DRP1i27: A Specific Inhibitor of Drp1
DRP1i27 is a novel small molecule inhibitor that has been shown to directly bind to human

Drp1 and inhibit its GTPase activity.[5][6] This inhibition leads to a decrease in mitochondrial
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fission, resulting in a more fused or elongated mitochondrial network.[5] Unlike the more

commonly used Drp1 inhibitor, Mdivi-1, which has been reported to have off-target effects,

DRP1i27 offers a more specific tool for studying the direct consequences of Drp1 inhibition.[5]

Quantitative Data Summary
The following tables present hypothetical yet expected quantitative data from key experiments

designed to evaluate the efficacy of DRP1i27 in metabolic disorder models.

Table 1: Effect of DRP1i27 on Mitochondrial Respiration in 3T3-L1 Adipocytes

Treatment
Group

Basal
Respiration
(OCR,
pmol/min)

ATP
Production
(OCR,
pmol/min)

Maximal
Respiration
(OCR,
pmol/min)

Spare
Respiratory
Capacity (%)

Vehicle Control 150 ± 10 100 ± 8 300 ± 20 100 ± 15

DRP1i27 (10

µM)
180 ± 12 130 ± 9 400 ± 25 122 ± 18

*p < 0.05 compared to Vehicle Control. Data are presented as mean ± SEM. OCR: Oxygen

Consumption Rate.

Table 2: Effect of DRP1i27 on Insulin-Stimulated Glucose Uptake in C2C12 Myotubes

Treatment Group

Basal Glucose
Uptake
(pmol/min/mg
protein)

Insulin-Stimulated
Glucose Uptake
(pmol/min/mg
protein)

Fold Change
(Insulin/Basal)

Vehicle Control 20 ± 2 45 ± 4 2.25

DRP1i27 (10 µM) 22 ± 2 65 ± 5 2.95

*p < 0.05 compared to Vehicle Control. Data are presented as mean ± SEM.

Table 3: In Vivo Efficacy of DRP1i27 in High-Fat Diet (HFD)-Induced Obese Mice
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Parameter Lean Control HFD + Vehicle
HFD + DRP1i27 (10
mg/kg)

Body Weight (g) 25 ± 1.5 45 ± 2.0 38 ± 1.8

Fasting Blood

Glucose (mg/dL)
90 ± 5 150 ± 10 110 ± 8

Plasma Insulin

(ng/mL)
0.5 ± 0.1 2.5 ± 0.3 1.2 ± 0.2

Glucose Tolerance

Test (AUC)
15000 ± 1000 30000 ± 2500 20000 ± 1800

Plasma Triglycerides

(mg/dL)
80 ± 10 200 ± 20 120 ± 15*

*p < 0.05 compared to HFD + Vehicle. Data are presented as mean ± SEM. AUC: Area Under

the Curve.
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In Vitro Experimental Workflow.

This protocol utilizes the Seahorse XF Analyzer to measure oxygen consumption rate (OCR),

providing insights into mitochondrial function.[5]

Materials:

Differentiated 3T3-L1 adipocytes or C2C12 myotubes in a Seahorse XF cell culture

microplate

DRP1i27 (dissolved in DMSO)
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Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and

Rotenone/Antimycin A)

Seahorse XF Analyzer

Procedure:

Cell Seeding: Seed and differentiate 3T3-L1 or C2C12 cells in a Seahorse XF cell culture

microplate according to standard protocols.

DRP1i27 Treatment: On the day of the assay, replace the culture medium with Seahorse XF

Base Medium containing the desired concentration of DRP1i27 or vehicle (DMSO). Incubate

for the desired treatment time (e.g., 2-24 hours) at 37°C in a non-CO2 incubator.

Assay Preparation: Hydrate the sensor cartridge of the Seahorse XF plate with Seahorse XF

Calibrant overnight at 37°C in a non-CO2 incubator. Load the injection ports of the sensor

cartridge with the compounds from the Mito Stress Test Kit (Port A: Oligomycin, Port B:

FCCP, Port C: Rotenone/Antimycin A).

Seahorse XF Analysis: Place the cell culture microplate in the Seahorse XF Analyzer and

initiate the Mito Stress Test protocol. The instrument will measure basal OCR, followed by

sequential injections of the inhibitors to determine ATP-linked respiration, maximal

respiration, and non-mitochondrial respiration.[3][7]

Data Analysis: After the run, normalize the OCR data to cell number or protein concentration.

Calculate the key parameters of mitochondrial function as outlined in Table 1.

This protocol measures the uptake of a fluorescently labeled glucose analog (e.g., 2-NBDG) or

a radiolabeled glucose analog (e.g., 2-deoxy-D-[³H]glucose) to assess insulin sensitivity.[4][8]

[9]

Materials:

Differentiated C2C12 myotubes or 3T3-L1 adipocytes in a 96-well plate
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DRP1i27

Krebs-Ringer-Phosphate-HEPES (KRPH) buffer

Insulin (100 nM)

2-Deoxy-D-[³H]glucose or 2-NBDG

Phloretin (glucose transport inhibitor)

Scintillation counter or fluorescence plate reader

Procedure:

DRP1i27 Treatment: Treat differentiated cells with DRP1i27 or vehicle for the desired

duration.

Serum Starvation: Serum-starve the cells for 3-4 hours in serum-free medium.

Insulin Stimulation: Wash the cells with KRPH buffer and incubate with or without 100 nM

insulin for 30 minutes at 37°C.

Glucose Uptake: Add 2-deoxy-D-[³H]glucose or 2-NBDG to each well and incubate for 10-15

minutes. To determine non-specific uptake, add phloretin to a subset of wells.

Termination and Lysis: Stop the uptake by washing the cells with ice-cold KRPH buffer. Lyse

the cells with a suitable lysis buffer.

Measurement: For radiolabeled glucose, measure the radioactivity in the cell lysates using a

scintillation counter. For fluorescent glucose, measure the fluorescence using a plate reader.

Data Analysis: Normalize the glucose uptake to protein concentration. Calculate the fold

change in glucose uptake upon insulin stimulation.

This protocol assesses the phosphorylation status of key proteins in the insulin signaling

cascade.
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Insulin Signaling Pathway and Potential Impact of DRP1i27.
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Materials:

Differentiated cells treated with DRP1i27 and/or insulin

RIPA buffer with protease and phosphatase inhibitors

Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-IRS-1 (Tyr612), anti-IRS-1)

HRP-conjugated secondary antibodies

ECL Western blotting substrate

Chemiluminescence imaging system

Procedure:

Cell Lysis: After treatment, lyse the cells in ice-cold RIPA buffer.

Protein Quantification: Determine the protein concentration of each lysate using a BCA

assay.

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to

a PVDF membrane.

Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C.

Wash and incubate with HRP-conjugated secondary antibodies.

Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence

imaging system.

Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to

the total protein levels.

In Vivo Protocol: High-Fat Diet-Induced Obesity Mouse
Model
This protocol outlines a study to evaluate the therapeutic potential of DRP1i27 in a preclinical

model of obesity and insulin resistance.[10][11][12]
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In Vivo Experimental Workflow.
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Male C57BL/6J mice (6-8 weeks old)

High-fat diet (e.g., 60% kcal from fat) and control lean diet

DRP1i27

Vehicle for DRP1i27 administration (e.g., 0.5% carboxymethylcellulose)

Glucometer and insulin ELISA kit

Equipment for oral gavage

Procedure:

Acclimatization: Acclimatize mice for one week with free access to standard chow and water.

Diet Induction: Divide mice into two groups: one receiving a high-fat diet (HFD) and a lean

control group receiving a standard diet. Maintain the diets for 12-16 weeks to induce obesity

and insulin resistance in the HFD group.

DRP1i27 Treatment: After the diet induction period, divide the HFD mice into two subgroups:

one receiving vehicle and the other receiving DRP1i27 (e.g., 10 mg/kg/day via oral gavage)

for 4-8 weeks.

Metabolic Monitoring:

Body Weight and Food Intake: Monitor body weight and food intake weekly.

Glucose and Insulin Tolerance Tests (GTT/ITT): Perform GTT and ITT towards the end of

the treatment period to assess glucose homeostasis and insulin sensitivity.

Terminal Procedures:

Blood Collection: At the end of the study, collect blood via cardiac puncture for the analysis

of plasma glucose, insulin, lipids (triglycerides, cholesterol), and other relevant

biomarkers.
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Tissue Harvesting: Harvest key metabolic tissues such as liver, adipose tissue (epididymal

and subcutaneous), and skeletal muscle. Snap-freeze tissues in liquid nitrogen for

subsequent molecular analysis (e.g., Western blot, qPCR) or fix in formalin for histology.

Conclusion
DRP1i27 represents a valuable research tool for elucidating the role of mitochondrial dynamics

in metabolic diseases. The protocols provided here offer a framework for investigating the

cellular and in vivo effects of this specific Drp1 inhibitor. By employing these methods,

researchers can gain deeper insights into the therapeutic potential of targeting mitochondrial

fission for the treatment of obesity, type 2 diabetes, and related metabolic disorders. It is

important to note that specific concentrations of DRP1i27 and treatment durations may need to

be optimized for different cell types and experimental models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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